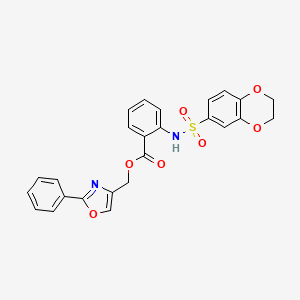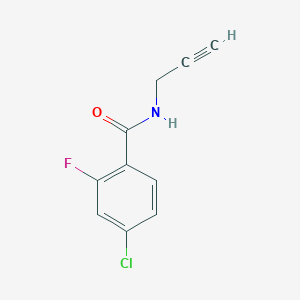![molecular formula C12H10ClF3N4O2 B6621554 2-(5-chloro-2-methoxyphenyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6621554.png)
2-(5-chloro-2-methoxyphenyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-methoxyphenyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide is a chemical compound that features a unique combination of functional groups, including a chloro-substituted methoxyphenyl ring and a trifluoromethyl-substituted triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxyphenyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 5-chloro-2-methoxyphenol, undergoes a series of reactions to introduce the acetamide group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Triazole Ring: The intermediate is then reacted with a triazole derivative, such as 5-(trifluoromethyl)-1H-1,2,4-triazole, under conditions that promote nucleophilic substitution. Common reagents for this step include potassium carbonate or sodium hydride as bases, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chloro-2-methoxyphenyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
- **
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4O2/c1-22-8-3-2-7(13)4-6(8)5-9(21)17-11-18-10(19-20-11)12(14,15)16/h2-4H,5H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVXWBFSWSOAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=O)NC2=NNC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B6621475.png)
![3-[5-[2-(N-cyclohexylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B6621485.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one](/img/structure/B6621486.png)
![4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B6621493.png)
![N-[(2,3-dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B6621501.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B6621514.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethylcarbamoyl)acetamide](/img/structure/B6621522.png)
![N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B6621535.png)

![2-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6621542.png)
![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B6621557.png)
![2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6621563.png)

![1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea](/img/structure/B6621587.png)
